
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a heterocyclic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the condensation of 2-oxo-1,2,3,4-tetrahydroquinoline with benzylamine followed by acetylation. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the benzyl and acetamide groups.
2-oxo-1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide.
Benzylamine: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties
Actividad Biológica
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a benzyl group and an acetamide moiety. Its molecular formula is C18H20N2O2, and it has a molecular weight of approximately 296.37 g/mol. The presence of the oxo group at the second position enhances its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H20N2O2 |
Molecular Weight | 296.37 g/mol |
LogP | 3.5 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For example, it has been shown to inhibit kinases by competing with adenosine triphosphate (ATP), disrupting critical cellular signaling pathways.
- DNA Intercalation : The quinoline structure allows for potential intercalation with DNA, which could inhibit replication and transcription processes.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Case Study 1 : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours .
Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against HIV. Molecular docking studies suggest that it can bind effectively to reverse transcriptase, potentially inhibiting viral replication.
- Case Study 2 : A study reported that this compound showed an EC50 value of 12 µM against HIV strains in vitro .
Comparative Analysis with Related Compounds
To understand its unique properties better, a comparison with structurally related compounds can be insightful:
Compound Name | Biological Activity | Unique Features |
---|---|---|
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide | Anticancer and antiviral | Sulfonamide moiety enhances solubility |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-cyclohexanecarboxamide | Moderate cytotoxicity | Cyclohexane ring influences activity |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for confirming the structural identity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?
- Methodological Answer : Structural confirmation requires multi-spectral analysis:
- 1H NMR : Use deuterated methanol (CD₃OD) to resolve aromatic protons and acetamide signals. Peaks in the δ 6.8–8.0 ppm range correspond to quinoline and benzyl protons, while the acetamide methyl group appears near δ 2.1 ppm .
- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z ≈ [M+1]+ confirms the molecular weight. For example, a related tetrahydroquinolinone derivative showed m/z 369.2 (MH+) with HRMS deviation <0.0011 .
- IR Spectroscopy : Detect carbonyl stretches (C=O) near 1680–1720 cm⁻¹ for the 2-oxo and acetamide groups .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Key steps include:
- Microwave-Assisted Synthesis : Shorten reaction times and improve yields (e.g., 30 minutes at 120°C for similar acetamide derivatives) .
- Purification : Use column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) or preparative HPLC with C18 columns and 0.1% formic acid in acetonitrile/water .
- Intermediate Characterization : Validate intermediates (e.g., tetrahydroquinolinone precursors) via TLC and LC-MS to avoid side products .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?
- Methodological Answer : For stereoisomers, employ supercritical fluid chromatography (SFC) :
- Column : Chiralpak AD-H (3 cm × 15 cm) .
- Mobile Phase : 50% isopropyl alcohol/CO₂ with 0.2% diethylamine at 100 bar .
- Conditions : Flow rate = 50 mL/min, λ = 254 nm. Enantiomers elute at distinct retention times (e.g., 2.42 min for S-enantiomer vs. 3.30 min for R-enantiomer) .
- Validation : Confirm enantiomeric excess (ee >99%) via polarimetry ([α]₂₅⁵₈₉) and NMR chiral shift reagents .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Stereochemical Purity : Impure enantiomers (e.g., R vs. S) can exhibit divergent activities. Validate ee% via SFC and retest isolated enantiomers .
- Impurity Profiling : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect related substances. Peaks other than the target compound should be <0.5% .
- Assay Conditions : Standardize cell-based assays (e.g., fixed ATP concentrations, incubation times) to minimize variability. For example, IC₅₀ values for kinase inhibitors vary with ATP levels .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Methodological Answer : Focus on functional group modifications:
- Benzyl Substitution : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to assess electronic effects .
- Acetamide Modifications : Introduce bulkier acyl groups (e.g., propionamide) or bioisosteres (e.g., sulfonamide) to probe steric and hydrogen-bonding interactions .
- Quinolinone Core : Add methyl/chloro substituents at C-6 or C-7 to evaluate steric hindrance .
- Biological Testing : Use parallel synthesis to generate libraries (10–50 analogs) and screen against target enzymes (e.g., kinases) with IC₅₀ determinations .
Q. Notes
- Safety : Handle tetrahydroquinolinone derivatives in fume hoods; avoid prolonged skin contact (refer to SDS for hazard details) .
- Data Reproducibility : Archive raw spectral data (e.g., FID files for NMR) and chromatograms for peer review .
Propiedades
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-16-8-9-17-15(11-16)7-10-18(22)20(17)12-14-5-3-2-4-6-14/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRAZERFZBKQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.